Serinol-d5

Catalog No.
S12868304
CAS No.
M.F
C3H9NO2
M. Wt
96.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Serinol-d5

Product Name

Serinol-d5

IUPAC Name

2-amino-1,1,2,3,3-pentadeuteriopropane-1,3-diol

Molecular Formula

C3H9NO2

Molecular Weight

96.14 g/mol

InChI

InChI=1S/C3H9NO2/c4-3(1-5)2-6/h3,5-6H,1-2,4H2/i1D2,2D2,3D

InChI Key

KJJPLEZQSCZCKE-UXXIZXEISA-N

Canonical SMILES

C(C(CO)N)O

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])O)N)O

Serinol-d5, with the molecular formula C3H4D5NO2C_3H_4D_5NO_2 and a molecular weight of 96.14 g/mol, is a deuterated derivative of serinol, which is chemically known as 2-amino-1,3-propanediol. The presence of deuterium, a stable isotope of hydrogen, enhances its stability and alters its chemical properties compared to its non-deuterated counterpart. This compound is utilized primarily in scientific research due to its unique isotopic labeling, which allows for detailed studies in various biochemical and pharmaceutical applications .

, including:

  • Oxidation: Serinol-d5 can be oxidized to form various oxidized derivatives.
  • Reduction: It can also participate in reduction reactions, where it may serve as a substrate for the formation of other amines or alcohols.
  • Substitution Reactions: The amino and hydroxyl groups in serinol-d5 can engage in nucleophilic substitutions, making it a versatile compound for synthesizing other organic molecules.

Common reagents used in these reactions include hydrochloric acid and dihydroxyacetone .

Serinol-d5 exhibits significant biological activity primarily due to its role as a stable isotope-labeled compound. It is incorporated into drug molecules to study pharmacokinetics and metabolic pathways. The incorporation of deuterium can modify the metabolic stability of drugs, potentially leading to improved pharmacological profiles. Research indicates that deuterated compounds often show altered rates of metabolism, which can enhance their therapeutic efficacy and reduce side effects .

The synthesis of serinol-d5 can be achieved through various methods:

  • Chemical Synthesis from 2-Nitro-1,3-Propanediol: A common method involves the reduction of 2-nitro-1,3-propanediol using ammonia under controlled conditions. This process typically yields serinol-d5 with high purity and efficiency .
  • Biotechnological Conversion: Recent studies have explored the conversion of glycerol to serinol-d5 via fermentation processes. This method highlights an environmentally friendly approach to producing high-value compounds from renewable resources .
  • Catalytic Hydrogenation: Another effective method involves catalytic hydrogenation of specific nitro derivatives under mild conditions, which allows for the selective formation of serinol-d5 without generating hazardous intermediates .

Serinol-d5 has a broad range of applications in scientific research:

  • Pharmaceutical Research: It is used for tracer studies in drug metabolism and pharmacokinetics.
  • Biochemical Studies: Researchers utilize serinol-d5 to investigate metabolic pathways and enzyme kinetics.
  • Synthetic Chemistry: As a precursor, it aids in synthesizing various organic compounds, including synthetic antibiotics and contrast agents for imaging techniques .

Studies involving serinol-d5 focus on its interactions within biological systems. Due to its isotopic labeling, it serves as a valuable tool in tracking metabolic pathways and understanding drug interactions at a molecular level. These studies are essential for optimizing drug design and improving therapeutic outcomes by providing insights into how modifications to chemical structures affect biological activity .

Serinol-d5 can be compared with several similar compounds that share structural characteristics but differ in isotopic composition or functional groups:

Compound NameMolecular FormulaUnique Features
SerinolC3H9NO2C_3H_9NO_2Non-deuterated version; widely used in research
2-Amino-1,3-PropanediolC3H9NO2C_3H_9NO_2Similar structure; lacks deuterium labeling
D-serineC3H7NO3C_3H_7NO_3Contains an additional hydroxyl group; involved in neurotransmission
L-serineC3H7NO3C_3H_7NO_3Enantiomer of D-serine; important for protein synthesis

Serinol-d5's uniqueness lies in its deuterium labeling, which enhances its stability and alters its metabolic behavior compared to these similar compounds. This feature makes it particularly valuable for research applications where tracking and understanding metabolic processes are critical .

XLogP3

-2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

96.094712260 g/mol

Monoisotopic Mass

96.094712260 g/mol

Heavy Atom Count

6

Dates

Modify: 2024-08-10

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